molecular formula C46H28N2O11 B11112937 oxydibenzene-4,1-diyl bis[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]

oxydibenzene-4,1-diyl bis[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]

Cat. No.: B11112937
M. Wt: 784.7 g/mol
InChI Key: LYCCDHKBJJIMEC-UHFFFAOYSA-N
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Description

Oxydibenzene-4,1-diyl bis[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of oxydibenzene and isoindole moieties, making it a subject of interest for researchers in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxydibenzene-4,1-diyl bis[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate] typically involves a multi-step process. One common method includes the reaction between 4,4′-oxydibenzene-1,2-diamine and 4,4′-(3-oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid in the presence of Eaton’s reagent . The reaction conditions, such as temperature, duration of heating, and the content of phosphorus pentoxide, play a crucial role in determining the yield and molecular mass distribution of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimizing reaction conditions to ensure consistent quality and yield, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Oxydibenzene-4,1-diyl bis[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Oxydibenzene-4,1-diyl bis[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate] has several scientific research applications:

Mechanism of Action

The mechanism of action of oxydibenzene-4,1-diyl bis[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate] involves its interaction with molecular targets and pathways within a system. The compound’s structure allows it to bind to specific proteins or enzymes, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxydibenzene-4,1-diyl bis[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate] is unique due to its combination of oxydibenzene and isoindole moieties, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C46H28N2O11

Molecular Weight

784.7 g/mol

IUPAC Name

[4-[4-[2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carbonyl]oxyphenoxy]phenyl] 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C46H28N2O11/c1-25(49)27-5-3-7-31(21-27)47-41(51)37-19-9-29(23-39(37)43(47)53)45(55)58-35-15-11-33(12-16-35)57-34-13-17-36(18-14-34)59-46(56)30-10-20-38-40(24-30)44(54)48(42(38)52)32-8-4-6-28(22-32)26(2)50/h3-24H,1-2H3

InChI Key

LYCCDHKBJJIMEC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=C(C=C4)OC5=CC=C(C=C5)OC(=O)C6=CC7=C(C=C6)C(=O)N(C7=O)C8=CC=CC(=C8)C(=O)C

Origin of Product

United States

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